molecular formula C16H14N4O2S B2916874 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775320-63-2

4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2916874
CAS No.: 1775320-63-2
M. Wt: 326.37
InChI Key: JFWDODPUXWKGKM-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is a heterocyclic compound that contains pyridine, thiophene, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the thiophene group: This can be done using nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyridine rings.

    Reduction: Reduction reactions could target the pyrimidine ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully or partially reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Drug Discovery: The compound might be investigated for its potential as a therapeutic agent due to its heterocyclic structure.

    Biological Probes: It could be used as a probe to study biological processes or as a building block for more complex molecules.

Medicine

    Pharmacology: Research might focus on its activity against specific biological targets, such as enzymes or receptors.

    Diagnostics: Potential use in diagnostic assays or imaging.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridin-2-yl)-2-aminopyrimidine-5-carboxylic acid
  • 2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

Uniqueness

The unique combination of pyridine, thiophene, and pyrimidine rings in 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid might confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-pyridin-2-yl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(22)12-10-19-16(18-8-6-11-4-3-9-23-11)20-14(12)13-5-1-2-7-17-13/h1-5,7,9-10H,6,8H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWDODPUXWKGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2C(=O)O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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